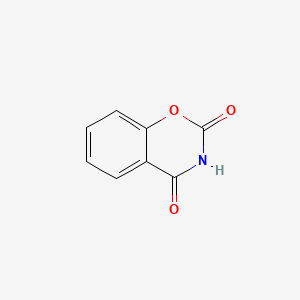










|
REACTION_CXSMILES
|
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].N1C=CC=CC=1.C(#N)C.Cl[C:21](OCC)=[O:22]>O>[O:4]1[C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1](=[O:9])[NH:10][C:21]1=[O:22]
|


|
Name
|
|
|
Quantity
|
59 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
45.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 30 minutes at 10° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were placed in a 500 mL three-neck flask
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stir bar
|
|
Type
|
ADDITION
|
|
Details
|
did not exceed 10° C. during the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to a distillation temperature of about 90° C
|
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
|
Type
|
CUSTOM
|
|
Details
|
reached about 124° C.
|
|
Type
|
CUSTOM
|
|
Details
|
(200 ml. of distillate removed)
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed
|
|
Type
|
DISTILLATION
|
|
Details
|
did not distill
|
|
Type
|
TEMPERATURE
|
|
Details
|
After one hour at reflux
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to about 25° C.
|
|
Type
|
ADDITION
|
|
Details
|
poured into water (400 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Concentrated aqueous hydrochloric acid (24 mL) was added
|
|
Type
|
CUSTOM
|
|
Details
|
A white solid formed
|
|
Type
|
FILTRATION
|
|
Details
|
which was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(NC(C2=C1C=CC=C2)=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 59.3 g | |
| YIELD: PERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |